N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
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Overview
Description
N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole ring fused with a propanamide group, which is further substituted with a 3,5-dimethylphenyl group.
Preparation Methods
The synthesis of N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carbonyl compound.
Substitution Reaction: The 3,5-dimethylphenyl group is introduced via a substitution reaction, often using a halogenated precursor.
Amidation: The final step involves the formation of the propanamide group through an amidation reaction, where the benzothiazole derivative reacts with a suitable amine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and DNA.
Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves its interaction with molecular targets in the body. It may inhibit specific enzymes or receptors, leading to its biological effects. For example, it could inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar compounds to N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide include other benzothiazole derivatives, such as:
- 2-(4-aminophenyl)benzothiazole
- 2-(4-hydroxyphenyl)benzothiazole
- 2-(4-methylphenyl)benzothiazole
These compounds share the benzothiazole core but differ in their substituents, which can significantly affect their biological activity and chemical properties. This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12-9-13(2)11-14(10-12)19-17(21)7-8-20-15-5-3-4-6-16(15)23-18(20)22/h3-6,9-11H,7-8H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXICLHRSROVEDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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